molecular formula C9H8BrF2NO2 B1453320 Ethyl Difluoro(3-bromopyridin-2-yl)acetate CAS No. 1216550-94-5

Ethyl Difluoro(3-bromopyridin-2-yl)acetate

Cat. No. B1453320
M. Wt: 280.07 g/mol
InChI Key: ZVYSGQATUIILPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Difluoro(3-bromopyridin-2-yl)acetate is a chemical compound used in scientific research. It has diverse applications such as drug discovery, organic synthesis, and material science due to its unique properties and reactivity. Its molecular formula is C9H8BrF2NO2 .


Molecular Structure Analysis

The molecular formula of Ethyl Difluoro(3-bromopyridin-2-yl)acetate is C9H8BrF2NO2 . This indicates that the compound contains nine carbon atoms, eight hydrogen atoms, one bromine atom, two fluorine atoms, one nitrogen atom, and two oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl Difluoro(3-bromopyridin-2-yl)acetate include a molecular weight of 280.062 .

Scientific Research Applications

Radical Reactions and Synthesis of 3,3-Difluoro-GABA

Ethyl Difluoro(3-bromopyridin-2-yl)acetate has been used in radical reactions involving alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, leading to the synthesis of difluoro or monofluoroacetyl-substituted acetals. This methodology was applied in the synthesis of hitherto unknown 3,3-difluoro-GABA, enriching the series of isomeric difluoro GABAs. The introduction of fluorine atoms was found to acidify the amino and carboxyl functions, suggesting potential applications in medicinal chemistry and drug development (Kondratov et al., 2015).

Photoredox Transformation and Synthesis of Bisindolyl and Bisanilinoyl Acetate Derivatives

The compound has been activated through a visible light mediated, Eosin Y catalyzed photoredox transformation, demonstrating efficient coupling with indoles and anilines. This process leads to the formation of two C(sp(2))-C(sp(3)) bonds, facilitating the synthesis of bisindolyl and bisanilinoyl acetate derivatives and unsymmetrical diarylacetates. Such transformations underscore the versatility of Ethyl Difluoro(3-bromopyridin-2-yl)acetate in synthesizing compounds with potential pharmaceutical applications (Jadhav, Bakshi, & Singh, 2015).

Synthesis of Gem-Difluorinated Compounds

Research has also explored the synthesis of gem-difluorinated 1,6-naphthyridine-5,7-diones, starting from ethyl bromodifluoroacetate. The key steps involved a copper-mediated cross-coupling followed by hydrolysis and cyclization. These difluorinated compounds are of interest as new building blocks in pharmaceutical chemistry, highlighting the role of Ethyl Difluoro(3-bromopyridin-2-yl)acetate in the development of novel therapeutic agents (Piron et al., 2012).

Rhodium-Catalyzed Reformatsky-Type Reaction

Furthermore, Ethyl Difluoro(3-bromopyridin-2-yl)acetate has been utilized in a Rhodium-catalyzed Reformatsky-type reaction with Et2Zn and various carbonyl compounds. This method has proven to be an efficient way to obtain β-hydroxy-α,α-difluoro carboxylic acid ethyl esters, especially improving the reactivity of ketones. Such reactions offer a pathway to synthesize key intermediates for further chemical synthesis and drug development (Sato et al., 2004).

properties

IUPAC Name

ethyl 2-(3-bromopyridin-2-yl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)7-6(10)4-3-5-13-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYSGQATUIILPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Difluoro(3-bromopyridin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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